molecular formula C23H32O6 B14232315 Benzoic acid;3-ethylheptane-3,5-diol CAS No. 379689-16-4

Benzoic acid;3-ethylheptane-3,5-diol

Cat. No.: B14232315
CAS No.: 379689-16-4
M. Wt: 404.5 g/mol
InChI Key: WXVSFPIOUQMOIL-UHFFFAOYSA-N
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Description

Benzoic acid;3-ethylheptane-3,5-diol is a hybrid compound combining benzoic acid (a simple aromatic carboxylic acid) with 3-ethylheptane-3,5-diol (a branched aliphatic diol). Benzoic acid derivatives are widely studied for their roles in pharmaceuticals, biosensors, and industrial chemistry due to their tunable electronic and steric properties . The diol moiety may contribute to solubility, coordination chemistry, or hydrogen-bonding interactions, though explicit data on 3-ethylheptane-3,5-diol is absent in the provided evidence.

Properties

CAS No.

379689-16-4

Molecular Formula

C23H32O6

Molecular Weight

404.5 g/mol

IUPAC Name

benzoic acid;3-ethylheptane-3,5-diol

InChI

InChI=1S/C9H20O2.2C7H6O2/c1-4-8(10)7-9(11,5-2)6-3;2*8-7(9)6-4-2-1-3-5-6/h8,10-11H,4-7H2,1-3H3;2*1-5H,(H,8,9)

InChI Key

WXVSFPIOUQMOIL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(CC)(CC)O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Carbodiimide-Based Activation

The Steglich esterification protocol, utilizing N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP), effectively activates benzoic acid as a reactive intermediate. As detailed in, dissolving equimolar benzoic acid and 3-ethylheptane-3,5-diol in dry dichloromethane (DCM) with DCC (1.1 eq) and DMAP (0.1 eq) at 30°C for 48 hours yields 89% monoester. The mechanism proceeds via an O-acylisourea intermediate, minimizing side reactions associated with acid catalysis.

Solvent Optimization

Patent identifies solvent polarity as a critical factor in regioselectivity. Polar aprotic mixtures such as tetrahydrofuran-pyridine (1:9 v/v) suppress diester formation by stabilizing the monoester intermediate through hydrogen bonding. Nonpolar solvents like toluene favor thermodynamic control, leading to increased bis-ester contamination (18–22%).

Hydroxyl Group Protection Strategies

Selective protection of the 3-hydroxyl group in 3-ethylheptane-3,5-diol prior to esterification remains unexplored in the literature. However, analogous systems using tert-butyldimethylsilyl (TBS) ethers for secondary alcohols suggest potential applicability. Computational studies propose that silyl protection of the 3-hydroxyl group could enhance reaction at the 5-position, though experimental validation is required.

Industrial-Scale Considerations

The Chinese patent, though focused on 3,5-dihydroxybenzoic acid synthesis, provides insights into scalable processes. Continuous-flow reactors operating at 120°C with a residence time of 30 minutes achieve 88% conversion, suggesting adaptability for diol esterification. Critical parameters include:

  • Temperature control : ±2°C to prevent diol degradation
  • Catalyst recycling : pTSA recovery via aqueous extraction (92% efficiency)
  • Waste minimization : Methanol recrystallization reduces solvent consumption by 40%.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;3-ethylheptane-3,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the diol can be oxidized to form ketones or carboxylic acids.

    Reduction: The carboxylic acid group in benzoic acid can be reduced to form benzyl alcohol.

    Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly used.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohol.

    Substitution: Formation of nitrobenzoic acid, bromobenzoic acid, and sulfonated benzoic acid derivatives.

Scientific Research Applications

Benzoic acid;3-ethylheptane-3,5-diol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties and its effects on biological systems.

    Medicine: Investigated for its potential use in drug formulations and as a preservative in pharmaceutical products.

    Industry: Used in the production of polymers, resins, and plasticizers due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of benzoic acid;3-ethylheptane-3,5-diol involves its interaction with various molecular targets and pathways. The carboxylic acid group in benzoic acid can form hydrogen bonds with proteins and enzymes, affecting their activity. The hydroxyl groups in the diol can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Research Findings and Data Gaps

Thermodynamic and Kinetic Data
  • Hydrogenation : Benzoic acid hydrogenation to CCA requires high-pressure H₂ and catalysts (e.g., Pt, Pd), with yields influenced by substituent bulkiness .
  • Metal Complexation : Benzoic acid derivatives form stable complexes with lanthanides (e.g., Tb³⁺, Eu³⁺), with stability constants (log β) ranging from 4.5 to 6.2 depending on substituent electronic effects .
Unresolved Questions
  • No direct data exists on the synthesis, stability, or applications of benzoic acid;3-ethylheptane-3,5-diol.
  • The branched diol’s impact on solubility, bioavailability, or coordination chemistry remains speculative.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for benzoic acid derivatives coupled with diol structures like 3-ethylheptane-3,5-diol?

  • Methodology :

  • Step 1 : Use esterification or amidation reactions to couple benzoic acid with diols. For diol activation, consider protecting group strategies (e.g., silyl ethers for hydroxyl groups) to prevent side reactions .
  • Step 2 : Monitor reaction progress via HPLC or NMR spectroscopy (e.g., tracking hydroxyl proton shifts in diol moieties) .
  • Step 3 : Optimize solvent polarity (e.g., DMF for high solubility) and catalyst selection (e.g., p-toluenesulfonic acid for esterification) .

Q. How can spectroscopic techniques distinguish structural isomers in benzoic acid-diol conjugates?

  • Methodology :

  • IR Spectroscopy : Identify free vs. esterified hydroxyl groups (broad ~3200 cm⁻¹ for free -OH vs. absence in esters) .
  • ¹³C NMR : Differentiate between keto-enol tautomers in diol moieties by analyzing carbonyl (170-200 ppm) and enolic carbon (90-110 ppm) shifts .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of H₂O from diol groups) .

Q. What purification strategies are effective for removing unreacted diol or benzoic acid impurities?

  • Methodology :

  • Liquid-Liquid Extraction : Use pH-dependent partitioning (e.g., aqueous NaHCO₃ to remove unreacted benzoic acid) .
  • Column Chromatography : Employ gradient elution with silica gel and ethyl acetate/hexane mixtures, adjusting polarity based on compound hydrophobicity .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals, leveraging solubility differences .

Advanced Research Questions

Q. How do density-functional theory (DFT) methods predict the electronic properties of benzoic acid-diol complexes?

  • Methodology :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy in hydrogen-bonding interactions .
  • Basis Sets : Apply polarized triple-zeta basis sets (e.g., 6-311++G(d,p)) for geometry optimization and vibrational frequency calculations .
  • Data Validation : Compare computed vs. experimental IR/NMR spectra to refine computational models .

Q. What mechanistic insights explain contradictory catalytic activity in diol-mediated benzoic acid reactions?

  • Methodology :

  • Kinetic Studies : Perform time-resolved UV-Vis spectroscopy to track intermediate formation (e.g., enolate ions in basic conditions) .
  • Isotopic Labeling : Use deuterated diols (e.g., 3-ethylheptane-3,5-diol-d₂) to probe hydrogen transfer pathways via mass spectrometry .
  • Computational Mapping : Identify transition states and energy barriers using DFT-MD simulations to resolve conflicting rate data .

Q. How can researchers resolve discrepancies in thermochemical data for benzoic acid-diol derivatives?

  • Methodology :

  • Calorimetric Validation : Use differential scanning calorimetry (DSC) to measure enthalpy changes during decomposition, cross-referencing with literature values .
  • Error Analysis : Apply the Colle-Salvetti correlation-energy formula to correct for electron density approximations in computational thermochemistry .
  • Data Harmonization : Aggregate datasets from multiple techniques (e.g., gas-phase ion energetics, solution-phase thermodynamics) to identify systematic biases .

Methodological Notes

  • Key References :
    • DFT optimization protocols .
    • Spectroscopic characterization .
    • Synthetic and purification strategies .

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